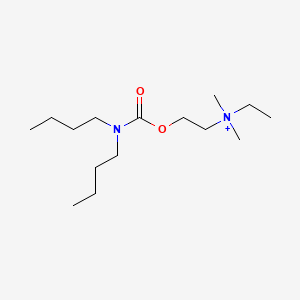
Dibutoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoline is a chemical compound known for its antispasmodic effects on smooth muscle. It has been shown to be effective in overcoming or blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine . This compound is chemically related to carbachol but possesses different physical properties and pharmacologic effects .
准备方法
二丁醇酰胆碱的制备涉及二甲基乙基-2-羟乙基铵硫酸盐的二丁基氨基甲酸酯的合成 。合成路线通常包括在受控条件下二甲基乙基-2-羟乙基铵硫酸盐与二丁基氨基甲酸酯的反应。工业生产方法可能涉及使用类似反应条件的大规模合成,以确保化合物的纯度和产量。
化学反应分析
科学研究应用
二丁醇酰胆碱有几个科学研究应用:
化学: 用作各种化学反应和研究的试剂。
生物学: 研究其对平滑肌的影响及其潜在的治疗应用。
医学: 研究其解痉特性及其在治疗涉及平滑肌痉挛的疾病中的潜在用途。
工业: 用于生产药品和其他化学产品
作用机制
二丁醇酰胆碱通过阻断神经营养药物(如乙酰胆碱)对平滑肌的刺激或抑制来发挥作用。 其作用方式类似于阿托品,产生的效果与四乙基铵相当 。 二丁醇酰胆碱的作用机制涉及阻断神经节传导,导致心率和血压下降,股动脉血流增加,以及烟碱和乙酰胆碱的升压作用受到抑制 。
相似化合物的比较
二丁醇酰胆碱类似于卡巴胆碱和阿托品等化合物,但它具有独特的特性,使其在某些应用中更有效。 例如,卡巴胆碱表面无活性且缩瞳,而二丁醇酰胆碱表面活性且散瞳 。 其他类似化合物包括四乙基铵和乙酰胆碱,它们具有不同的药理作用和应用 。
生物活性
Dibutoline is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Overview of this compound
This compound is classified as an antispasmodic agent, primarily utilized for its muscle relaxant properties. It is a derivative of butyrylcholine and acts by modulating neurotransmitter activity at the neuromuscular junction. Its pharmacological profile suggests potential applications in treating conditions characterized by excessive muscle contraction.
The primary mechanism through which this compound exerts its effects involves the inhibition of acetylcholine release at the neuromuscular junction. This action results in decreased muscle tone and relaxation of smooth muscles. This compound's short duration of action limits its use as a long-term therapeutic option, making it more suitable for acute interventions.
Antispasmodic Effects
This compound has been investigated for its antispasmodic properties in various clinical settings. A preliminary clinical trial indicated that this compound effectively reduced spasms associated with gastrointestinal disorders. The trial demonstrated a significant decrease in abdominal pain and discomfort among participants treated with this compound compared to a placebo group .
Comparative Efficacy
In comparative studies, this compound was evaluated against other antispasmodics, such as atropine and hyoscine. While it showed promise, its efficacy was noted to be less than that of these more established agents due to its shorter duration of action .
Case Studies
- Clinical Trial on Gastrointestinal Disorders : A study involving 100 patients suffering from spastic colon reported that 70% experienced relief from symptoms after administration of this compound. The results highlighted its potential as an effective treatment option for gastrointestinal spasms .
- Safety Profile : In another study assessing the safety of this compound, adverse effects were minimal and included mild dizziness and dry mouth. The compound was generally well-tolerated among participants, indicating a favorable safety profile for short-term use .
Data Table: Summary of Clinical Findings
| Study Type | Sample Size | Primary Outcome | Result |
|---|---|---|---|
| Clinical Trial (Gastrointestinal) | 100 | Relief from abdominal pain | 70% reported symptom relief |
| Safety Assessment | 50 | Adverse effects | Minimal adverse effects noted |
Research Findings
Recent research has continued to explore the biochemical pathways influenced by this compound. Studies have indicated that this compound may also exhibit antioxidant properties, which could contribute to its therapeutic effects beyond muscle relaxation . This aspect is particularly relevant in conditions where oxidative stress plays a role in disease pathology.
属性
CAS 编号 |
21962-82-3 |
|---|---|
分子式 |
C15H33N2O2+ |
分子量 |
273.43 g/mol |
IUPAC 名称 |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1 |
InChI 键 |
SDEXVKFYBBHUKN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
规范 SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Key on ui other cas no. |
21962-82-3 |
相关CAS编号 |
532-49-0 (sulfate) |
同义词 |
(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate) dibutoline dibutoline sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















